molecular formula C16H25NO3 B14175220 N-[(2S)-1,3-Dihydroxynonan-2-yl]benzamide CAS No. 920277-53-8

N-[(2S)-1,3-Dihydroxynonan-2-yl]benzamide

Cat. No.: B14175220
CAS No.: 920277-53-8
M. Wt: 279.37 g/mol
InChI Key: WPMXQNFWJCIHFL-MLCCFXAWSA-N
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Description

N-[(2S)-1,3-Dihydroxynonan-2-yl]benzamide is an organic compound belonging to the class of benzamides It features a benzamide group attached to a nonane chain with two hydroxyl groups at the second and third positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-1,3-Dihydroxynonan-2-yl]benzamide typically involves the condensation of benzoic acid derivatives with amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its rapid, mild, and eco-friendly nature .

Industrial Production Methods

Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-1,3-Dihydroxynonan-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[(2S)-1,3-Dihydroxynonan-2-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2S)-1,3-Dihydroxynonan-2-yl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to interact with proteins and enzymes involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2S)-1,3-Dihydroxynonan-2-yl]benzamide is unique due to its specific structure, which includes a nonane chain with two hydroxyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

920277-53-8

Molecular Formula

C16H25NO3

Molecular Weight

279.37 g/mol

IUPAC Name

N-[(2S)-1,3-dihydroxynonan-2-yl]benzamide

InChI

InChI=1S/C16H25NO3/c1-2-3-4-8-11-15(19)14(12-18)17-16(20)13-9-6-5-7-10-13/h5-7,9-10,14-15,18-19H,2-4,8,11-12H2,1H3,(H,17,20)/t14-,15?/m0/s1

InChI Key

WPMXQNFWJCIHFL-MLCCFXAWSA-N

Isomeric SMILES

CCCCCCC([C@H](CO)NC(=O)C1=CC=CC=C1)O

Canonical SMILES

CCCCCCC(C(CO)NC(=O)C1=CC=CC=C1)O

Origin of Product

United States

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